6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile
Description
6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile is a tetrahydropyrimidine derivative featuring a carbonitrile group at position 4 and a Schiff base substituent at position 5 derived from 3,4,5-trimethoxybenzaldehyde. The 3,4,5-trimethoxyphenyl group enhances lipophilicity, which may influence membrane permeability and target binding .
Properties
IUPAC Name |
6-amino-2-oxo-1-phenyl-5-[(3,4,5-trimethoxyphenyl)methylideneamino]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-28-16-9-13(10-17(29-2)19(16)30-3)12-24-18-15(11-22)25-21(27)26(20(18)23)14-7-5-4-6-8-14/h4-10,12H,23H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMOHFOYVAZAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or acetic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the Biginelli reaction conditions to enhance yield and purity. This can include the use of microwave irradiation or ultrasonic waves to accelerate the reaction, as well as the use of greener solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino or carbonitrile groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrahydropyrimidine derivatives.
Scientific Research Applications
6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Carbonitrile at position 4 is conserved across analogs, suggesting a critical role in hydrogen bonding or dipole interactions .
Physicochemical Properties
- Lipophilicity : The trimethoxyphenyl group increases hydrophobicity compared to thienyl or fluorophenyl analogs, which may enhance blood-brain barrier penetration .
- Hydrogen Bonding: The imino and oxo groups at positions 6 and 2, respectively, provide hydrogen bond donor/acceptor sites, similar to other tetrahydropyrimidines .
Bioactivity and Research Findings
- Antimicrobial Activity : Pyrimidine derivatives with aryl substituents (e.g., 4-chlorophenyl in ) show activity against Gram-positive bacteria, likely due to membrane disruption .
- Antidiabetic Potential: 4-Amino-2-substituted pyrimidinecarbonitriles (e.g., ) inhibit α-glucosidase, suggesting the target compound’s trimethoxyphenyl group could enhance enzyme binding via π-π stacking.
- Synthetic Accessibility: The compound’s Schiff base moiety is synthetically accessible via condensation of 3,4,5-trimethoxybenzaldehyde with an aminopyrimidine precursor, a method analogous to reactions in .
Biological Activity
The compound 6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential as derived from various studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a tetrahydropyrimidine core with various functional groups that may influence its biological activity. The presence of trimethoxyphenyl and carbonitrile groups suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to 6-imino-2-oxo derivatives exhibit significant antitumor properties. For instance, compounds with similar tetrahydropyrimidine structures have shown effectiveness against various cancer cell lines. A study evaluating related compounds demonstrated that certain derivatives displayed potent antitumor activity against cell lines such as Mia PaCa-2 and PANC-1 .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Mia PaCa-2 | 10 | |
| Compound B | PANC-1 | 15 | |
| 6-Imino derivative | HepG2 | TBD | Current Study |
Antimicrobial Activity
The antimicrobial potential of 6-imino derivatives has also been explored. Similar compounds have been tested against various pathogens, showing promising results. For example, a related compound exhibited broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 15.62 | |
| Compound D | E. coli | 20 | |
| 6-Imino derivative | TBD | TBD | Current Study |
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest that the tetrahydropyrimidine scaffold may interact with key cellular pathways involved in cancer proliferation and microbial resistance. The presence of the imino and carbonitrile groups is hypothesized to enhance binding affinity to target proteins involved in these processes.
Case Studies
- Antitumor Efficacy : A study conducted on a series of tetrahydropyrimidine derivatives indicated that modifications in the side chains significantly affected their potency against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions could enhance efficacy while reducing toxicity .
- Antimicrobial Testing : In another investigation, derivatives were synthesized and screened for antimicrobial activity using the disk diffusion method. Results showed that certain modifications led to enhanced inhibition zones against tested pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
